molecular formula C6H12N4O B12857076 1-Isopropoxy-1h-pyrazole-3,4-diamine

1-Isopropoxy-1h-pyrazole-3,4-diamine

Cat. No.: B12857076
M. Wt: 156.19 g/mol
InChI Key: SEDALZFUILIJPF-UHFFFAOYSA-N
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Description

1-Isopropoxy-1h-pyrazole-3,4-diamine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropoxy-1h-pyrazole-3,4-diamine typically involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds. One common method is the cyclization of hydrazones with enaminones under mild conditions. The reaction is often catalyzed by iodine or other halogens in the presence of dimethyl sulfoxide (DMSO) and Selectfluor .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropoxy-1h-pyrazole-3,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like bromine or hydrogen peroxide.

    Reduction: Reduction reactions typically involve hydrazine or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the isopropoxy group.

Common Reagents and Conditions:

    Oxidation: Bromine in acetic acid or hydrogen peroxide in water.

    Reduction: Hydrazine hydrate or sodium borohydride in ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.

Major Products:

    Oxidation: Formation of pyrazole N-oxides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of N-alkyl or N-acyl pyrazoles.

Scientific Research Applications

1-Isopropoxy-1h-pyrazole-3,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Isopropoxy-1h-pyrazole-3,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signal transduction pathways involved in cell growth and differentiation .

Comparison with Similar Compounds

Uniqueness: 1-Isopropoxy-1h-pyrazole-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Properties

Molecular Formula

C6H12N4O

Molecular Weight

156.19 g/mol

IUPAC Name

1-propan-2-yloxypyrazole-3,4-diamine

InChI

InChI=1S/C6H12N4O/c1-4(2)11-10-3-5(7)6(8)9-10/h3-4H,7H2,1-2H3,(H2,8,9)

InChI Key

SEDALZFUILIJPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)ON1C=C(C(=N1)N)N

Origin of Product

United States

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